tert-Butyl 4-methylpyrimidine-2-carboxylate
Description
tert-Butyl 4-methylpyrimidine-2-carboxylate is a pyrimidine derivative featuring a methyl group at position 4 and a tert-butyl ester moiety at position 2. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The tert-butyl ester group enhances steric bulk and stability, making the compound less prone to hydrolysis compared to methyl or ethyl esters. Its molecular formula is C₁₀H₁₅N₂O₂, with a molecular weight of 195.24 g/mol.
Properties
CAS No. |
446313-59-3 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
tert-butyl 4-methylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-6-11-8(12-7)9(13)14-10(2,3)4/h5-6H,1-4H3 |
InChI Key |
ZCERAALDGRCHNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methylpyrimidine-2-carboxylate typically involves the reaction of 4-methylpyrimidine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-methylpyrimidine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Active Pharmaceutical Ingredients (APIs) :
- Tert-butyl 4-methylpyrimidine-2-carboxylate serves as a building block in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.
-
Interaction Studies :
- Preliminary research indicates that this compound may interact with biological macromolecules such as enzymes or receptors. These interactions are critical for understanding its potential therapeutic effects and mechanisms of action, although further biochemical assays are necessary to elucidate specific interaction profiles.
- Case Study: Drug Development :
Agricultural Applications
-
Development of Herbicides :
- The compound is also being explored for its role in developing herbicides. Its unique chemical structure may provide enhanced selectivity and efficacy against specific weed species while minimizing environmental impact.
-
Case Study: Agricultural Chemistry :
- Research has demonstrated that formulations containing this compound exhibit improved herbicidal activity compared to traditional agents, suggesting its potential as an effective alternative in crop protection strategies.
Chemical Synthesis Applications
- Catalysis :
- Synthesis of Novel Compounds :
Mechanism of Action
The mechanism of action of tert-Butyl 4-methylpyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-Butyl 4-methylpyrimidine-2-carboxylate with structurally related pyrimidine derivatives, focusing on substituents, physical properties, and reactivity:
Key Findings :
Substituent Effects on Reactivity :
- Chloro and Sulfonyl Groups (Compound 10) : The electron-withdrawing sulfonyl group increases crystallinity (higher melting point) and reactivity toward nucleophilic substitution compared to the methyl group in the target compound. The chloro substituent further enhances electrophilicity at position 4 .
- Fluorine and Hydroxy Groups () : Fluorine’s electronegativity improves metabolic stability but may introduce toxicity risks. The hydroxy group increases solubility in aqueous environments, contrasting with the hydrophobic tert-butyl ester in the target compound .
Steric and Stability Considerations :
- The tert-butyl ester in the target compound provides steric hindrance, reducing hydrolysis rates compared to methyl esters (e.g., Compound 11). This makes it more suitable for prolonged storage or slow-release formulations .
Biological and Safety Profiles :
- Compounds with fluorine () or sulfonyl groups (Compound 10) may require stringent safety protocols due to acute toxicity or reactivity, whereas the target compound’s methyl and tert-butyl groups likely pose lower immediate hazards .
Synthetic Flexibility: The benzylamino and sulfonyl/sulfinyl groups in Compounds 10 and 11 enable diverse derivatization pathways, such as displacement reactions with amines. In contrast, the target compound’s simpler structure may limit functionalization options without additional modification .
Biological Activity
Tert-Butyl 4-methylpyrimidine-2-carboxylate is an organic compound characterized by its pyrimidine ring structure, which includes a tert-butyl group and a carboxylate moiety. This compound has garnered attention in various fields, particularly in pharmaceuticals and agricultural chemicals, due to its potential biological activities. This article reviews the biological activity of this compound, including its interactions with biological macromolecules, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N2O2, with a molecular weight of approximately 182.23 g/mol. The compound features a six-membered aromatic pyrimidine ring containing two nitrogen atoms at positions 1 and 3, contributing to its reactivity and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 182.23 g/mol |
| Structure | Pyrimidine ring with tert-butyl and carboxylate groups |
Interaction Studies
Preliminary studies indicate that this compound may interact with various biological macromolecules, including enzymes and receptors. These interactions are critical for understanding its potential therapeutic applications. For instance, the compound's structure suggests it may act as a competitive inhibitor for certain enzyme classes due to the presence of the carboxylate group.
Pharmacological Applications
Recent research highlights the role of pyrimidines in drug discovery, particularly in developing anti-infectives and anticancer agents. This compound can serve as a building block for synthesizing biologically active compounds . Its derivatives have shown promise in inhibiting cancer cell proliferation, as evidenced by studies where similar pyrimidine compounds exhibited significant cytotoxic effects against various cancer cell lines .
Anticancer Activity
A notable study explored the anticancer properties of pyrimidine-based compounds, including derivatives of this compound. In vitro assays revealed that certain derivatives displayed potent inhibitory effects on cell proliferation in breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range. These compounds demonstrated selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .
Enzyme Inhibition
Another study focused on the enzyme inhibition potential of pyrimidine derivatives. This compound was evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The results indicated significant inhibition of MMP-2 and MMP-9 activities, suggesting that this compound could play a role in preventing tumor invasion and metastasis .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate precursors to form the pyrimidine ring.
- Carboxylation : Introducing the carboxylic acid moiety through carboxylation reactions.
- Functionalization : Modifying existing pyrimidine derivatives to enhance biological activity.
These synthetic routes allow for the exploration of structure-activity relationships (SAR) that can optimize the compound's pharmacological properties.
Q & A
Basic: What are the optimal synthetic routes for preparing tert-butyl 4-methylpyrimidine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling 4-methylpyrimidine-2-carboxylic acid with tert-butyl chloroformate under basic conditions. A stepwise approach includes:
- Step 1 : Activation of the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .
- Step 2 : Reaction with tert-butyl chloroformate in the presence of a base (e.g., DMAP or triethylamine) to form the ester.
Optimization involves controlling temperature (0–25°C), solvent polarity, and stoichiometric ratios. Purity can be enhanced via recrystallization or column chromatography. Monitoring by TLC or HPLC is recommended .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Look for the tert-butyl singlet at δ 1.2–1.5 ppm and pyrimidine protons as doublets (δ 7.5–8.5 ppm).
- ¹³C NMR : The ester carbonyl appears at δ 165–170 ppm; tert-butyl carbons at δ 25–30 ppm (CH3) and δ 80–85 ppm (quaternary C) .
- IR Spectroscopy : Ester C=O stretch at ~1720 cm⁻¹ and pyrimidine ring vibrations at 1500–1600 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~209 g/mol).
Advanced: How does the steric bulk of the tert-butyl group influence reactivity and stability?
The tert-butyl group enhances steric protection of the ester moiety, reducing susceptibility to nucleophilic attack and hydrolysis. However, under acidic conditions, it may undergo cleavage to form 4-methylpyrimidine-2-carboxylic acid. Computational studies (DFT) suggest steric hindrance slows reactions at the ester carbonyl, necessitating higher temperatures or catalysts for substitutions. Stability in solution is pH-dependent; maintain neutral to slightly basic conditions for long-term storage .
Advanced: What strategies resolve contradictions in crystallographic data for this compound?
Discrepancies in X-ray data (e.g., bond lengths or angles) can arise from disorder in the tert-butyl group. Strategies include:
- Using SHELXL for refinement with restraints on thermal parameters and bond distances .
- Comparing multiple datasets collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Cross-validating with DFT-optimized geometries to identify outliers .
Intermediate: How can thermal stability and decomposition pathways be assessed?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for tert-butyl esters).
- DSC (Differential Scanning Calorimetry) : Identify exothermic/endothermic events (e.g., ester cleavage).
- GC-MS : Analyze volatile decomposition products (e.g., isobutylene from tert-butyl group loss) .
Advanced: What mechanistic insights govern nucleophilic substitutions at the pyrimidine ring?
The 4-methyl group directs electrophilic substitutions to the 5-position, while the 2-carboxylate ester withdraws electron density, activating the ring for nucleophilic attack. Solvent effects:
- Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states.
- Protic solvents (MeOH) may deactivate the ring via hydrogen bonding. Kinetic studies (e.g., variable-temperature NMR) can map reaction progress .
Basic: Recommended storage conditions and degradation indicators?
- Storage : In airtight containers at –20°C (freezer) or 4°C (refrigerator) under inert gas (N₂/Ar). Avoid humidity and light .
- Degradation Signs : Discoloration (yellowing), precipitation, or loss of NMR signal integrity (e.g., broadening of tert-butyl peaks).
Advanced: Applying DFT to predict regioselectivity in derivatization reactions
DFT calculations (e.g., Gaussian or ORCA) model electron density distributions to predict reactive sites. For example:
- Calculate Fukui indices to identify nucleophilic/electrophilic centers.
- Compare activation energies for competing pathways (e.g., substitution at C4 vs. C5). Validate with experimental kinetics .
Intermediate: Challenges in scaling synthesis from lab to pilot plant
- Heat Management : Exothermic reactions require jacketed reactors with controlled cooling.
- Solvent Recovery : Optimize distillation protocols for DCM or THF reuse.
- Quality Control : Implement inline PAT (Process Analytical Technology) like FTIR for real-time monitoring .
Advanced: Electronic effects of substituents on catalytic behavior
The 4-methyl group donates electron density via hyperconjugation, activating the pyrimidine ring for electrophilic catalysis. The tert-butyl ester withdraws electrons via induction, stabilizing intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Synergistic effects can be probed via Hammett plots or kinetic isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
